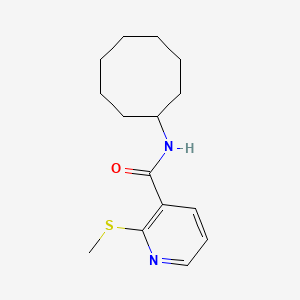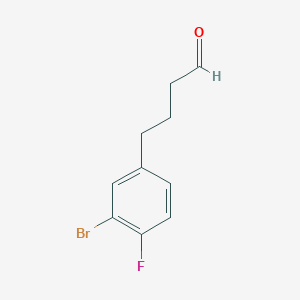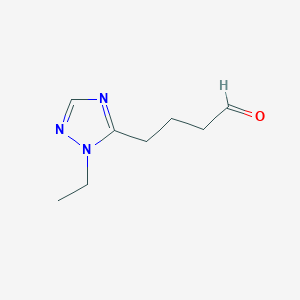
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal typically involves the formation of the triazole ring followed by the introduction of the butanal group. One common method involves the reaction of ethyl hydrazine with an appropriate aldehyde to form the triazole ring. This is followed by a formylation reaction to introduce the butanal group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid.
Reduction: 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced stability.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
1-Ethyl-1H-1,2,4-triazole: Lacks the butanal group but shares the triazole core.
4-(1H-1,2,4-Triazol-1-yl)butanal: Similar structure but without the ethyl group.
Uniqueness
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal is unique due to the presence of both the ethyl group and the butanal group, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
4-(2-ethyl-1,2,4-triazol-3-yl)butanal |
InChI |
InChI=1S/C8H13N3O/c1-2-11-8(9-7-10-11)5-3-4-6-12/h6-7H,2-5H2,1H3 |
Clave InChI |
QZQJDMGUTNOLMJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


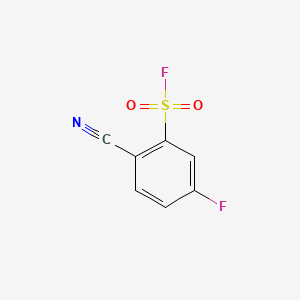
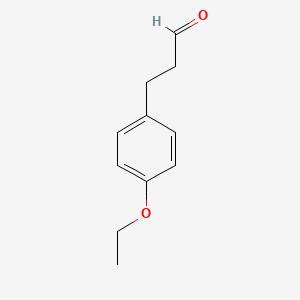
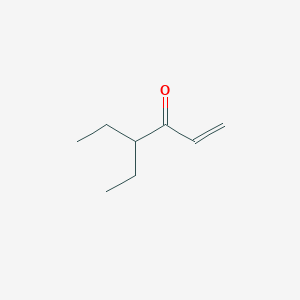
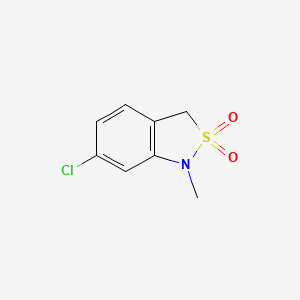

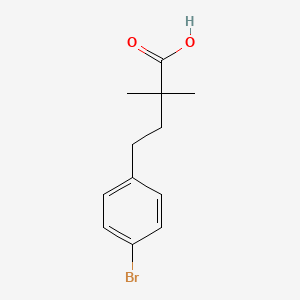
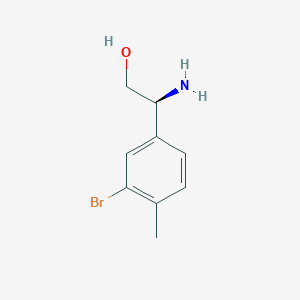
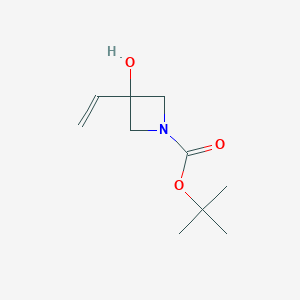

![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)


